5(S)-HETE-d8

Description

Rationale for Deuterated Internal Standards in Quantitative Biochemical Analysis

Quantitative biochemical analysis, particularly when employing techniques like mass spectrometry (MS), relies on the ability to correct for variations that can occur during sample preparation and instrumental analysis. scispace.com Deuterated internal standards are synthetic versions of the analyte of interest where one or more hydrogen atoms have been replaced with their heavier, stable isotope, deuterium (B1214612). clearsynth.com This isotopic labeling results in a compound that is chemically identical to the endogenous analyte but has a higher molecular weight, allowing it to be distinguished by the mass spectrometer. clearsynth.com

The primary advantage of using a deuterated internal standard is its ability to co-elute with the analyte during chromatographic separation and experience similar ionization efficiency and fragmentation patterns in the mass spectrometer. texilajournal.com This co-behavior allows the internal standard to effectively compensate for sample loss during extraction, variability in injection volume, and matrix effects, where other molecules in a complex biological sample can suppress or enhance the ionization of the target analyte. clearsynth.comtexilajournal.com By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the endogenous analyte to the internal standard can be used to accurately calculate the concentration of the analyte, thereby ensuring the precision and accuracy of the quantitative results. clearsynth.com

Overview of 5(S)-Hydroxyeicosatetraenoic Acid (5(S)-HETE) in Eicosanoid Biosynthesis

5(S)-Hydroxyeicosatetraenoic acid, or 5(S)-HETE, is a bioactive eicosanoid derived from the metabolism of arachidonic acid. wikipedia.org It is a member of the hydroxyeicosatetraenoic acid family and serves as a precursor to other potent signaling molecules, playing a significant role in various biological processes. wikipedia.orgmdpi.com

Enzymatic Formation of 5(S)-HETE from Arachidonic Acid by Lipoxygenases

The primary and stereospecific pathway for the synthesis of 5(S)-HETE involves the action of the enzyme 5-lipoxygenase (5-LOX). wikipedia.orgnih.gov This enzyme is highly expressed in various immune cells, including neutrophils, eosinophils, monocytes, and mast cells. wikipedia.org In the presence of the 5-lipoxygenase-activating protein (FLAP), which presents arachidonic acid to the enzyme, 5-LOX catalyzes the introduction of molecular oxygen into arachidonic acid to form an unstable intermediate, 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE). mdpi.comnih.gov This hydroperoxide is then rapidly reduced to the more stable 5(S)-HETE by cellular peroxidases. wikipedia.orgnih.gov

Non-Enzymatic Oxidation Pathways Yielding 5(S)-HETE and Related Isomers

In addition to the enzymatic pathway, 5-HETE can also be formed through non-enzymatic oxidation of arachidonic acid. caymanchem.combiomol.com This process, often initiated by reactive oxygen species during conditions of oxidative stress, is not stereospecific and therefore produces a racemic mixture of both 5(S)-HETE and its enantiomer, 5(R)-HETE, along with other positional isomers. wikipedia.orgcaymanchem.com

Downstream Metabolic Fates of 5(S)-HETE in Biological Systems

Once formed, 5(S)-HETE can undergo further metabolism to generate a variety of other bioactive lipids. wikipedia.org A key metabolic pathway is the oxidation of 5(S)-HETE to 5-oxo-eicosatetraenoic acid (5-oxo-ETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). nih.govnih.gov 5-oxo-ETE is a potent chemoattractant for eosinophils and neutrophils. nih.govcaymanchem.com

Furthermore, 5(S)-HETE can be a substrate for other enzymes, leading to the formation of dihydroxy products. For instance, in a crossover of metabolic pathways, cyclooxygenase-2 (COX-2) can oxygenate 5(S)-HETE to produce 5-hydroxy-prostaglandins and other di-HETE isomers like 5,11-diHETE and 5,15-diHETE. mdpi.comresearchgate.netasbmb.org 5(S)-HETE can also be incorporated into the cell membrane by being esterified to phospholipids (B1166683), such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC). nih.gov

Significance of 5(S)-HETE-d8 as a Research Tool in Lipidomics

The deuterated internal standard, this compound, is an indispensable tool for the accurate quantification of endogenous 5(S)-HETE in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combiomol.comsanbio.nllabchem.com.my Its use allows researchers to confidently measure the levels of 5(S)-HETE in various experimental models and clinical specimens. nih.govnih.gov This precise quantification is crucial for elucidating the role of the 5-lipoxygenase pathway in health and disease, from inflammatory responses to cancer progression. wikipedia.orgnih.gov The availability of this compound has significantly advanced the field of lipidomics, enabling detailed studies of eicosanoid metabolism and function. caymanchem.com

Data Tables

Table 1: Physicochemical Properties of 5(S)-HETE and this compound

| Property | 5(S)-HETE | This compound |

| Formal Name | 5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid | 5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid |

| CAS Number | 70608-72-9 caymanchem.com | 330796-62-8 biomol.com |

| Molecular Formula | C₂₀H₃₂O₃ caymanchem.com | C₂₀H₂₄D₈O₃ biomol.com |

| Molecular Weight | 320.5 g/mol caymanchem.comnih.gov | 328.5 g/mol biomol.com |

| Purity | ≥98% | >99% deuterated forms (d1-d8) biomol.com |

| λmax | 236 nm caymanchem.com | 236 nm biomol.com |

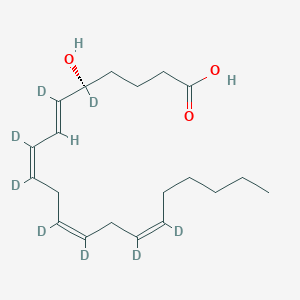

Structure

3D Structure

Properties

IUPAC Name |

(5S,6E,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-5-hydroxyicosa-6,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1/i6D,7D,9D,10D,12D,13D,16D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIJOOYOSFUGPC-IWMWOOIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(/[2H])\[C@]([2H])(CCCC(=O)O)O)/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Analytical Characterization of 5 S Hete D8 for Research Applications

Chemical Synthesis and Deuterium (B1214612) Incorporation Strategies for Eicosanoid Standards

The synthesis of deuterated eicosanoids like 5(S)-HETE-d8 is a complex process that requires precise chemical strategies to introduce deuterium atoms at specific locations within the molecule. The general approach often involves the synthesis of a deuterated precursor, such as arachidonic acid, which is then enzymatically or chemically converted to the desired product.

One common strategy for deuterium incorporation is the use of deuterium gas (D₂) with a metal catalyst for the reductive deuteration of alkenes, or the use of deuterated metal hydrides like sodium borodeuteride (NaBD₄) for the reduction of carbonyl groups. researchgate.netacs.org Biocatalytic systems, utilizing purified enzymes, also offer a powerful method for challenging transformations, including the enantioselective placement of deuterium. researchgate.net For instance, the synthesis of intermediates for 5-HETE has been achieved through yeast-mediated reduction processes. nih.gov

In the specific case of eicosanoids, research has focused on the deuteration of the precursor, arachidonic acid, at its bis-allylic positions (C-7, C-10, C-13). nih.govdoaj.org This is significant because these positions are susceptible to hydrogen abstraction, initiating the oxidation cascade. The synthesis of arachidonic acid-d₆ has been achieved using a ruthenium catalyst, demonstrating the feasibility of incorporating deuterium into the fatty acid backbone. acs.org For this compound, where deuterium atoms are located at positions 5, 6, 8, 9, 11, 12, 14, and 15, the synthesis would likely start from a heavily deuterated arachidonic acid analogue. caymanchem.comlipidmaps.org The final step typically involves a stereospecific oxidation, often mediated by the 5-lipoxygenase enzyme, to introduce the hydroxyl group at the C-5 position with the correct (S)-stereochemistry. wikipedia.org

Table 1: General Strategies for Deuterium Incorporation

| Method | Deuterium Source | Target Functional Group | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Deuterium Gas (D₂) | Alkenes (C=C) | researchgate.net |

| Reductive Deuteration | NaBD₄, LiAlD₄ | Carbonyls (C=O) | researchgate.net |

| Biocatalysis | D₂O, Deuterated Substrates | Various | researchgate.net |

Purity Assessment and Isotopic Enrichment Verification of this compound Standards

The utility of this compound as an internal standard is critically dependent on its chemical and isotopic purity. Regulatory and research standards demand a thorough characterization to ensure the accuracy of quantitative studies. rsc.org The assessment involves verifying the structural integrity of the molecule and determining the extent and location of deuterium incorporation. rsc.org

Commercial standards of this compound typically report a purity of ≥99% for all deuterated forms (d₁-d₈), indicating that the sum of all species containing one to eight deuterium atoms constitutes at least 99% of the compound. caymanchem.comcaymanchem.com

A combination of chromatographic and spectroscopic techniques is employed to provide a comprehensive analysis of the purity of deuterated standards.

High-Resolution Mass Spectrometry (HRMS): This is a primary tool for assessing isotopic purity. nih.govresearchgate.net Electrospray ionization (ESI) coupled with HRMS allows for the separation and detection of different isotopologues (e.g., d₀, d₁, d₂, ... d₈) based on their distinct mass-to-charge ratios. By comparing the relative abundance of these isotopologue ions, the isotopic enrichment can be calculated with high accuracy and sensitivity. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS): LC-MS/MS is the benchmark for eicosanoid quantification and serves to confirm the identity and purity of the standard. nih.gov Collision-induced dissociation of the parent ion generates characteristic fragment ions, which can confirm the location of the deuterium labels within the molecule's structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful methods for confirming the structural integrity of the molecule and the positions of the deuterium atoms. rsc.orgresearchgate.net Quantitative NMR (qNMR), using an internal standard of known concentration, can be used to determine the degree of deuteration by measuring the reduction in the integral of proton signals at the labeled positions. researchgate.netgoogle.com

Table 2: Analytical Techniques for Purity Assessment of this compound

| Technique | Information Provided | Reference |

|---|---|---|

| LC-HRMS | Isotopic distribution and enrichment, chemical purity | rsc.orgnih.gov |

| LC-MS/MS | Structural confirmation, fragmentation pattern, quantification | nih.govnih.gov |

Formulation and Stability Considerations for this compound in Research Settings

Proper formulation and storage are essential to maintain the integrity and stability of this compound, an unsaturated lipid susceptible to degradation.

Research-grade this compound is commonly supplied as a solution in an organic solvent, such as acetonitrile (B52724) or ethanol, at a specified concentration (e.g., 100 µg/ml). caymanchem.comcaymanchem.com This prevents the compound, which is a waxy solid in its pure form, from oxidation and facilitates accurate dispensing.

For long-term storage, it is recommended to keep the solution at -20°C in a tightly sealed glass vial, preferably under an inert atmosphere of argon or nitrogen. avantiresearch.comlabchem.com.my This minimizes exposure to oxygen and moisture, which can lead to oxidation of the double bonds or hydrolysis. The stability of commercially available this compound is often guaranteed for at least two years under these conditions. caymanchem.com It is generally advised not to store such organic solutions below -30°C unless they are in a sealed glass ampoule, as lower temperatures can cause the solvent to freeze and the lipid to precipitate, potentially affecting its concentration and stability upon thawing. avantiresearch.com

The solubility of this compound has been characterized in various solvents, which is important for its use in different experimental buffers and systems.

Table 3: Solubility and Formulation of this compound

| Parameter | Details | Reference |

|---|---|---|

| Standard Formulation | 100 µg/ml solution in acetonitrile or ethanol | caymanchem.comcaymanchem.com |

| Recommended Storage | -20°C in a glass container under inert gas | avantiresearch.comlabchem.com.my |

| Reported Stability | ≥ 2 years at -20°C | caymanchem.com |

| Solubility | Miscible in DMF, DMSO, Ethanol | caymanchem.com |

Advanced Analytical Methodologies Employing 5 S Hete D8 As an Internal Standard

Quantification of 5(S)-HETE and Related Oxylipins via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for the specific and sensitive quantification of oxylipins. When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS-based methods allow for the resolution of isomers and the accurate measurement of analytes like 5(S)-HETE in intricate biological samples. nih.govnih.gov The use of 5(S)-HETE-d8 is central to these quantitative strategies, providing a benchmark against which the native analyte is measured. caymanchem.comlipidmaps.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Eicosanoid Analysis

Historically, GC-MS has been a powerful tool for eicosanoid analysis. However, due to the low volatility and thermal instability of oxylipins like 5(S)-HETE, chemical derivatization is a mandatory prerequisite for GC-MS analysis. lcms.cznih.gov This multi-step process typically involves two key modifications: esterification of the carboxyl group and conversion of the hydroxyl group to a silyl (B83357) ether.

The carboxyl group is commonly converted to a pentafluorobenzyl (PFB) ester. The hydroxyl group is then converted into a trimethylsilyl (B98337) (TMS) ether. nih.gov These derivatization steps increase the analyte's volatility and thermal stability, making it suitable for analysis in the heated environment of a GC system. nih.gov

This compound is introduced into the sample prior to any derivatization or extraction steps. As it undergoes the exact same chemical reactions and purification procedures as the endogenous 5(S)-HETE, any loss of analyte during this extensive sample preparation is mirrored by a proportional loss of the internal standard. By comparing the final peak area of the derivatized 5(S)-HETE to that of the derivatized this compound, an accurate quantification of the original amount of 5(S)-HETE in the sample can be calculated. nih.gov

Table 1: Common Derivatization Agents for GC-MS Analysis of Hydroxyeicosatetraenoic Acids

| Functional Group | Derivatization Agent | Resulting Moiety | Purpose | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Enhances electron capture for detection, increases volatility. | nih.gov |

Optimization of Multiple Reaction Monitoring (MRM) Transitions for Targeted Oxylipin Profiling

Tandem mass spectrometry (MS/MS), particularly in the multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantifying low-abundance molecules in complex mixtures. nih.gov MRM works by selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This precursor-to-product ion "transition" is highly specific to the target molecule.

For the quantification of 5(S)-HETE and its internal standard this compound, specific MRM transitions are developed and optimized. The optimization process involves infusing the pure standard into the mass spectrometer and adjusting parameters like collision energy (CE) and declustering potential (DP) to maximize the signal for the desired product ion. nih.govresearchgate.net

For 5(S)-HETE, the most common transition is the fragmentation of the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 319.2 to a characteristic product ion at m/z 115.1. lcms.cz For the deuterated internal standard, this compound, the precursor ion is detected at m/z 327.2 (or 327.3), reflecting the mass of the eight deuterium (B1214612) atoms, and it fragments to a signature product ion at m/z 116.1. lcms.cznih.govnih.gov The selection of unique transitions is critical to differentiate co-eluting isomers. nih.gov Research has shown that for 5-HETE-d8, the fragmentation is an α-cleavage adjacent to the hydroxyl group, and it benefits from slightly lower collision-induced dissociation (CID) values compared to more polar oxylipins. nih.gov

Table 3: Optimized MRM Transitions for 5(S)-HETE and this compound

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (CE) | Declustering Potential (DP) | Reference |

|---|---|---|---|---|---|

| 5(S)-HETE | 319.2 | 115.1 | - | - | lcms.cz |

| This compound | 327.0 | 116.0 | -20 V | -50 V | nih.gov |

Implementation in Comprehensive Targeted Lipidomics Strategies for Oxygenated Polyunsaturated Fatty Acids

This compound is a cornerstone of targeted lipidomics, a powerful approach that aims to quantify a predefined list of lipid metabolites within a biological system. nih.gov Instead of analyzing a single analyte, comprehensive strategies simultaneously measure dozens or even hundreds of oxylipins derived from various polyunsaturated fatty acid (PUFA) precursors like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). nih.govnih.gov

These large-scale profiling methods are vital for understanding the complex regulatory networks governed by lipid mediators in health and disease. nih.govmdpi.com Because it is impractical to have a unique deuterated internal standard for every single analyte being measured, a representative panel of standards is used. nih.gov this compound is frequently included in this panel and is used to quantify not only 5(S)-HETE but also other structurally related HETEs for which a specific standard may not be available. nih.govnih.govnih.gov

For example, a high-throughput method was developed to profile over 100 oxylipins in plasma, relying on a set of 16 isotopically labeled internal standards, including (d8) 5(S)-HETE. lcms.cz This robust approach enables wide-ranging lipidomic studies that can reveal novel disease biomarkers and provide deeper insight into pathophysiological processes. lcms.czmdpi.com

Pre-Analytical Sample Preparation Techniques Utilizing this compound

The quality and accuracy of oxylipin measurement are heavily dependent on the pre-analytical sample preparation. lcms.cz The primary goals of this stage are to efficiently extract the lipid mediators from the biological matrix (e.g., plasma, tissue, cell media), remove interfering substances like abundant phospholipids (B1166683), and concentrate the analytes to a level suitable for MS detection. lcms.czresearchgate.net

Solid-Phase Extraction (SPE) Protocols for Lipid Mediator Isolation

Solid-phase extraction (SPE) is the most widely used technique for the purification and concentration of oxylipins from biological samples. nih.govnih.gov It is generally faster, uses less solvent, and is more selective than traditional liquid-liquid extraction. harvard.edu The fundamental principle of SPE involves passing the liquid sample through a cartridge containing a solid sorbent. The analytes of interest are retained on the sorbent while unwanted matrix components are washed away. The purified analytes are then eluted with a small volume of an organic solvent.

Crucially, this compound and other deuterated internal standards are added to the sample at the very beginning of this process, before any extraction or clean-up steps. nih.govnih.govnih.gov This ensures that the internal standard accounts for any analyte loss that occurs during sample loading, washing, and elution, providing a true measure of extraction efficiency. nih.gov Recoveries for these methods are often in the range of 70-95%. harvard.edumetabolomics.se

Various SPE sorbents and protocols are used, with reversed-phase materials like C18 or polymeric sorbents such as Oasis HLB being the most common. lipidmaps.orgharvard.edunih.gov A typical protocol involves conditioning the cartridge, loading the acidified sample, washing away impurities with a weak solvent, and finally eluting the oxylipins with a stronger organic solvent like methanol (B129727) or methyl formate. nih.govharvard.edu

Table 4: Comparison of Solid-Phase Extraction (SPE) Protocols for Oxylipin Analysis

| Sorbent Type | Sample Loading Conditions | Wash Solvents | Elution Solvent | Reference |

|---|---|---|---|---|

| Strata-X (Polymeric) | Sample diluted in PBS, loaded onto column | 10% Methanol | Methanol | lipidmaps.orglipidmaps.org |

| Oasis HLB (Polymeric) | Serum diluted with 5% formic acid, loaded onto plate | 5% Methanol containing 0.1% formic acid | Methanol containing BHT and 0.1% formic acid | nih.gov |

| C18 (Silica-based) | Acidified sample (pH 3.5) in 10% methanol | Water, then Hexane | Methyl Formate | nih.govharvard.edu |

Table 5: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 5(S)-Hydroxyeicosatetraenoic Acid-d8 |

| 5(S)-HETE | 5(S)-Hydroxyeicosatetraenoic Acid |

| Acetic Acid | - |

| Acetonitrile (B52724) | ACN |

| Arachidonic Acid | AA |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| Butylated hydroxytoluene | BHT |

| Docosahexaenoic Acid | DHA |

| Eicosapentaenoic Acid | EPA |

| Formic Acid | - |

| Hexane | - |

| Hydroxyeicosapentaenoic acids | HEPEs |

| Isopropanol | - |

| Methanol | MeOH |

| Methyl Formate | - |

| Pentafluorobenzyl Bromide | PFBBr |

| Phosphate-Buffered Saline | PBS |

Applications of 5 S Hete D8 in Investigating Biochemical Pathways and Enzymatic Activities

Elucidation of Lipoxygenase (LOX) Pathway Dynamics and Enzyme Kinetics

The lipoxygenase (LOX) pathway is a major route for the metabolism of arachidonic acid (AA) into a variety of biologically active lipids. 5-Lipoxygenase (5-LOX) is the key enzyme that initiates the synthesis of leukotrienes and 5-HETE. mdpi.comwikipedia.org The use of deuterated substrates, such as deuterated arachidonic acid which leads to the formation of 5(S)-HETE-d8, is fundamental to understanding the dynamics of this pathway.

The substitution of hydrogen with deuterium (B1214612) at specific, oxidation-prone sites in arachidonic acid provides a powerful method for probing the kinetic mechanisms of enzymes like 5-LOX. nih.govnih.gov This is due to the kinetic isotope effect (KIE), where the heavier deuterium atom leads to a stronger C-D bond compared to a C-H bond, making bond cleavage slower and affecting the reaction rate. nih.gov

Studies using arachidonic acid variably deuterated at its bis-allylic positions (C7, C10, and C13) have shown that deuteration specifically at the C7 and C10 positions significantly affects the performance of the 5-LOX enzyme. nih.govdoaj.org Since 5-LOX catalysis involves hydrogen abstraction from C7 to produce 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to 5-HETE, placing a deuterium at this position directly impacts the rate-limiting step. mdpi.comresearchgate.net Research has demonstrated a large KIE for 5-LOX, indicating that C-H bond cleavage is indeed a rate-limiting step in its catalytic cycle. researchgate.net By using deuterated AA to generate this compound and comparing its formation rate to that of unlabeled 5-HETE, researchers can precisely calculate these kinetic parameters and gain insight into the enzyme's mechanism.

Table 1: Impact of Arachidonic Acid (AA) Deuteration on 5-LOX Activity

| Deuterated AA Isotopologue | Target Position of Deuteration | Observed Effect on 5-LOX | Reference |

| d2-AA | C7 | Affects enzyme performance and reaction rate | nih.govdoaj.org |

| d2-AA | C10 | Affects enzyme performance and reaction rate | nih.govdoaj.org |

| d2-AA | C13 | Dramatically affects COX-2 and 15-LOX-2, but less so 5-LOX | nih.govdoaj.org |

This table summarizes findings from studies on the effects of deuterated arachidonic acid on various lipoxygenase enzymes.

In intact cells, the activity of 5-LOX is dependent on its association with the 5-lipoxygenase activating protein (FLAP), a nuclear membrane protein. mdpi.commdpi.com FLAP's essential role is to bind and present arachidonic acid to 5-LOX, enabling the synthesis of 5-HPETE and subsequently LTA4. mdpi.com The use of deuterated tracers, such as d8-arachidonic acid which is converted to this compound, is crucial for confirming the necessity of FLAP in this process within a cellular environment. By tracking the conversion of the deuterated precursor to its final product, researchers can demonstrate that inhibition or absence of FLAP prevents the formation of this compound, thereby solidifying FLAP's indispensable role in the pathway.

While 5-HETE exists as a free acid, it can also be esterified into the backbones of phospholipids (B1166683), forming HETE-phospholipids (HETE-PLs). nih.gov These molecules, such as 5-HETE-phosphatidylethanolamine (5-HETE-PE) and 5-HETE-phosphatidylcholine (5-HETE-PC), have been identified in primary human neutrophils and are generated rapidly upon cell activation. nih.gov

Exploration of Cross-Pathway Interactions in Eicosanoid Biosynthesis

The biosynthesis of eicosanoids is complex, with significant "cross-talk" between traditionally separate pathways. This compound has been instrumental in tracing the transformation of a 5-LOX product by enzymes of the cyclooxygenase (COX) pathway.

A significant discovery in eicosanoid biochemistry is the crossover between the 5-LOX and COX-2 pathways, where the 5-LOX product, 5(S)-HETE, serves as a substrate for COX-2. nih.govgrantome.comnih.gov This enzymatic reaction does not occur with the COX-1 isozyme. grantome.com The action of COX-2 on 5(S)-HETE results in the formation of a di-endoperoxide intermediate, which then rearranges to form novel eicosanoids called hemiketals, specifically HKD2 and HKE2. mdpi.comnih.govnih.gov

The role of this compound has been pivotal in confirming this pathway. nih.gov Researchers incubated d8-5S-HETE with COX-2 and analyzed the resulting products by mass spectrometry. The isotopic labeling allowed them to track the atoms from the precursor into the final hemiketal structures. For instance, analysis of the mass fragments of the resulting deuterated hemiketals revealed specific mass shifts that helped deduce the rearrangement mechanism, confirming that the transformation involved the oxidation of carbons on the carboxylate side of the molecule. nih.gov This use of a stable isotope-labeled substrate provided definitive evidence for the biosynthetic convergence of the 5-LOX and COX-2 pathways.

The biological activity of 5(S)-HETE is further regulated by its conversion to other metabolites. A key metabolic step is the oxidation of the 5-hydroxyl group to a ketone, forming 5-oxo-eicosatetraenoic acid (5-oxo-ETE or 5-KETE). nih.govnih.gov This conversion is significant because 5-oxo-ETE is often a much more potent biological agonist than 5(S)-HETE, acting as a powerful chemoattractant for inflammatory cells like eosinophils and neutrophils. wikipedia.orgnih.govnih.gov

This reaction is catalyzed by a specific, NADP+-dependent 5-hydroxyeicosanoid dehydrogenase (5-HEDH). nih.govwikipedia.orgnih.gov Recent research has identified this enzyme as a member of the short-chain fatty acid dehydrogenase/reductase family, DHRS7. nih.gov The enzyme is bidirectional; under conditions of oxidative stress where NADP+ levels are high, DHRS7 favors the conversion of 5(S)-HETE to the pro-inflammatory 5-oxo-ETE. nih.gov Conversely, in unstressed tissues with high NADPH, it acts as a sink, converting 5-oxo-ETE back to 5(S)-HETE. nih.gov

In studies investigating this enzymatic conversion, this compound is an essential tool. It can be used as a substrate for cellular or microsomal preparations containing DHRS7. By using LC-MS to monitor the depletion of the d8-labeled substrate and the appearance of the d8-labeled product (5-oxo-ETE-d8), researchers can precisely measure the enzyme's activity and kinetics. This tracer approach allows for the clear differentiation from endogenous pools of the same lipids, ensuring accurate characterization of the DHRS7-mediated metabolic pathway.

Table 2: Summary of Pathways Investigated Using this compound

| Pathway | Key Enzyme(s) | Precursor | Product(s) | Role of this compound | Reference |

| HETE-Phospholipid Esterification | Acyltransferases (presumed) | Newly synthesized 5(S)-HETE | 5-HETE-PE, 5-HETE-PC | Used as an exogenous control to show that only newly made 5-HETE is esterified. | nih.gov |

| 5-LOX/COX-2 Crossover | 5-LOX, COX-2 | Arachidonic Acid -> 5(S)-HETE | Hemiketal D2 (HKD2), Hemiketal E2 (HKE2) | Used as a tracer substrate to elucidate the formation and structure of hemiketals. | nih.gov |

| 5-HETE Oxidation | 5-HEDH / DHRS7 | 5(S)-HETE | 5-oxo-ETE (5-KETE) | Used as a tracer substrate to study the kinetics and activity of the dehydrogenase enzyme. | nih.gov |

Research on Reactive Oxygen Species (ROS) and Oxidative Stress Pathways in Lipid Metabolism

The study of lipid metabolism under conditions of oxidative stress is a critical area of research, as reactive oxygen species (ROS) can significantly alter cellular signaling and contribute to various pathological states. The formation of 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) from arachidonic acid can occur through non-enzymatic oxidation reactions in tissues subjected to oxidative stress. wikipedia.org This makes the quantification of 5(S)-HETE a valuable marker for investigating the impact of ROS on lipid pathways.

A key aspect of this research is the metabolic fate of 5(S)-HETE under oxidative conditions. In the presence of oxidative stress, cells can preferentially convert 5(S)-HETE into its more potent metabolite, 5-oxo-eicosatetraenoic acid (5-oxo-ETE). wikipedia.orgnih.gov This conversion is catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which is highly selective for the 5(S)-hydroxyl group of HETEs. nih.govresearchgate.net The activity of this enzyme is critically dependent on the cellular redox state, specifically the ratio of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to its reduced form (NADPH). wikipedia.org In typical cellular environments, high levels of NADPH favor the reduction of 5-oxo-ETE back to 5(S)-HETE. wikipedia.org However, during oxidative stress, an increase in NADP+ levels shifts the equilibrium, promoting the oxidation of 5(S)-HETE to 5-oxo-ETE. wikipedia.orgnih.gov

Research on B lymphocytes has provided significant insights into this pathway. Studies have demonstrated that subjecting these immune cells to oxidative stress, for instance with hydrogen peroxide (H₂O₂), selectively stimulates the synthesis of 5-oxo-ETE. nih.gov This occurs through two primary mechanisms: the activation of the 5-lipoxygenase (5-LOX) enzyme to produce more 5(S)-HETE, and the enhanced oxidation of this newly formed 5(S)-HETE by the NADP+-dependent 5-HEDH. nih.gov The formation of 5-oxo-ETE, a potent chemoattractant for eosinophils, under these conditions suggests a mechanistic link between oxidative stress in B cells and the progression of eosinophilic inflammatory diseases like asthma. nih.govnih.gov

The table below summarizes key findings from a study investigating the effects of oxidative stress on arachidonic acid metabolism in a B lymphocyte cell line.

| Condition | Key Metabolite Formed | Stimulatory Agent | Enzymatic Pathway Implicated | Reference |

| Oxidative Stress | 5-oxo-ETE | Hydrogen Peroxide (H₂O₂) | 5-Lipoxygenase (5-LOX), 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) | nih.gov |

| Oxidative Stress | 5-oxo-ETE | Diamide | 5-Lipoxygenase (5-LOX), 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) | nih.gov |

Advanced Lipid Mediator Metabolomics for Comprehensive Pathway Delineation

Advanced lipid mediator metabolomics provides a powerful and sensitive methodology for the detailed identification and quantification of bioactive lipids in biological systems. qmul.ac.uk This approach, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the simultaneous profiling of numerous lipid mediators, including eicosanoids, resolvins, protectins, and maresins, thereby offering a comprehensive snapshot of the dynamic biochemical pathways involved in inflammation and its resolution. qmul.ac.uknih.gov

Within this analytical framework, this compound serves a crucial function as an internal standard. caymanchem.comlipidmaps.org The use of stable isotope-labeled internal standards, such as this deuterated analogue of 5(S)-HETE, is fundamental to achieving accurate and reproducible quantification in complex biological matrices like plasma, serum, or tissue extracts. nih.govresearchgate.netescholarship.org When added to a sample at a known concentration before extraction and analysis, this compound co-elutes with its endogenous, non-labeled counterpart. lipidmaps.org By comparing the mass spectrometer's signal intensity of the analyte (5(S)-HETE) to that of the internal standard (this compound), researchers can correct for any loss of analyte during sample preparation and for variations in instrument response (ion suppression or enhancement). escholarship.orglipidmaps.org This ensures high precision and accuracy in the final quantification of the endogenous lipid mediator.

The application of this compound in metabolomics studies has been pivotal in delineating lipid mediator pathways in various research contexts. For example, it has been used in studies profiling oxylipins in serum samples from mice exposed to ionizing radiation, where a significant increase in arachidonic acid-derived metabolites was observed. nih.gov Similarly, it has been employed to quantify changes in lipid mediators during bacterial infections and in patients with conditions like idiopathic pulmonary fibrosis and severe pneumonia, highlighting the role of the 5-lipoxygenase pathway in these diseases. nih.govnih.govnih.gov These studies demonstrate the utility of this compound in enabling the robust analysis required to identify potential biomarkers and understand the complex regulation of lipid mediator networks. nih.govnih.gov

The following table presents findings from a metabolomics study that utilized internal standards, including this compound, to investigate changes in serum eicosanoids in different types of severe pneumonia compared to healthy individuals.

| Patient Group | Upregulated Eicosanoids | Downregulated Eicosanoids | Analytical Method | Reference |

| Severe Influenza Pneumonia | 20-HETE, 14,15-EET, 11,12-EET | LTB₄ | UPLC-MS/MS | nih.gov |

| Severe Bacterial Pneumonia | 8-HETE, 5-HETE | LTE₄ | UPLC-MS/MS | nih.gov |

Cellular and Animal Model Research Applications Utilizing 5 S Hete D8

In Vitro Cellular System Investigations of Lipid Mediator Biology

The application of 5(S)-HETE-d8 as an internal standard has been pivotal in elucidating the intricate roles of eicosanoids in various cellular processes, from inflammation to cell proliferation. Its use allows for the reliable quantification of endogenously produced lipid mediators in response to specific stimuli.

Studies in Murine Macrophage Cell Lines (e.g., RAW264.7) to Model Inflammatory Responses

The murine macrophage cell line RAW264.7 is a widely used in vitro model to study inflammatory responses. Upon stimulation with agents like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells produce a variety of inflammatory mediators, including eicosanoids.

In studies investigating the effects of LPS on RAW264.7 cells, this compound has been employed as an internal standard in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) based profiling of eicosanoids. nih.gov These analyses have revealed that LPS treatment leads to a concentration-dependent increase in the production of numerous eicosanoids. For instance, a comprehensive profiling identified 79 different eicosanoids in RAW264.7 cells, with 39 of them being upregulated and seven downregulated in response to increasing concentrations of LPS. nih.gov The use of deuterated standards like this compound is crucial for the normalization of data and ensures the reliable quantification of these changes. nih.gov

These studies demonstrate that macrophages, when activated, significantly alter their eicosanoid production, a process that can be meticulously tracked using tools like this compound. This allows researchers to investigate how different substances or conditions modulate the inflammatory response at a molecular level.

Table 1: LPS-Induced Changes in Eicosanoid Profile in RAW264.7 Macrophages

| Eicosanoid | Change with LPS Treatment |

|---|---|

| Pro-inflammatory Eicosanoids | |

| Prostaglandin E2 (PGE2) | Upregulated |

| Thromboxane B2 (TXB2) | Upregulated |

| Leukotriene B4 (LTB4) | Upregulated |

| 5-HETE | Upregulated |

| Anti-inflammatory/Pro-resolving Eicosanoids | |

| 15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) | Upregulated |

This table summarizes typical changes observed in the eicosanoid profile of RAW264.7 cells following LPS stimulation, as quantified using methods that employ internal standards like this compound.

Research on Primary Human Neutrophil Responses and Endogenous Lipid Mediator Generation

Primary human neutrophils are key players in the innate immune response, and their activation leads to the generation of a host of lipid mediators. Research has shown that 5-lipoxygenase (5-LOX) is a critical enzyme in these cells, responsible for the production of pro-inflammatory molecules.

Studies have identified the formation of four 5-LOX-derived lipids in primary human neutrophils, which consist of 5-HETE attached to phospholipids (B1166683). nih.gov These esterified 5-HETE species are rapidly formed within minutes of the neutrophils being stimulated. nih.gov Interestingly, while a significant portion of free 5-HETE is released from the cells, the phospholipid-esterified forms are almost entirely retained within the cell membranes. nih.gov In such studies, while not always explicitly stated as the primary focus, the quantification of free 5-HETE would rely on the use of internal standards like this compound to accurately differentiate and measure the free versus esterified pools.

Furthermore, research has demonstrated that both the 5(R) and 5(S) enantiomers of HETE are potent chemotactic agents for human neutrophils, with 5(R)-HETE showing slightly higher potency in inducing migration through endothelial and epithelial barriers. nih.gov The ability to accurately quantify the specific 5(S)-HETE isomer in these experimental systems is critical for understanding its precise role in neutrophil-mediated inflammation.

Analysis of Oxylipin Profiles in Astrocyte Models of Neuroinflammation and Endotoxin Tolerance

Astrocytes, the most abundant glial cells in the central nervous system, are now recognized as active participants in neuroinflammatory processes. In models of neuroinflammation, such as those induced by LPS, astrocytes release a complex mixture of signaling molecules, including oxylipins (a broad class of oxidized fatty acids that includes eicosanoids).

The use of this compound as an internal standard has been instrumental in characterizing the oxylipin profiles of astrocytes under various conditions. nih.gov For instance, studies have shown that the lipid fraction extracted from the medium of LPS-stimulated astrocytes has neurotoxic effects, which are mediated, at least in part, by the mixture of oxylipins they release. nih.gov By using UPLC-MS/MS with a suite of deuterated standards including this compound, researchers can identify and quantify the specific oxylipins that contribute to this neurotoxicity. nih.gov

These investigations have also explored how different pharmacological agents can modulate the astrocyte oxylipin profile and consequently reduce their neurotoxic effects. This highlights the importance of precise lipidomic analysis in identifying potential therapeutic targets for neuroinflammatory diseases. nih.gov

Investigations into the Effects of Eicosanoids on Granulocyte Progenitor and Embryonic Fibroblast Proliferation

The influence of eicosanoids extends beyond inflammation to the regulation of cell proliferation. Early studies have explored the impact of 5-HETE on the growth of progenitor cells.

One study found that 5-HETE inhibited the clonal proliferation of chicken granulocytic progenitors in a dose-dependent manner, with inhibition observed at concentrations as low as 0.12 microM. nih.gov The same compound also suppressed the proliferation of chick embryo fibroblasts. nih.gov In another study focusing on human granulocyte-macrophage progenitors (CFU-GM), 5-HETE was shown to decrease the recovery of these progenitor cells in liquid cultures. nih.gov

While these foundational studies directly tested the biological effects of the non-deuterated 5-HETE, the accurate quantification of endogenous 5-HETE levels in such cell culture systems, and how they change in response to various stimuli, would necessitate the use of this compound as an internal standard in modern lipidomic analyses. This would allow for a more complete understanding of the physiological role of the 5-lipoxygenase pathway in regulating granulopoiesis.

In Vivo Animal Model Research for Understanding Lipidomic Alterations

The use of this compound extends to in vivo research, where it aids in the characterization of lipidomic changes in complex physiological and pathological states. Animal models, particularly those with genetic modifications, provide a powerful platform to dissect the roles of specific enzymes and pathways in lipid metabolism.

Application in Genetically Modified Animal Models (e.g., Alox15-/- mice) for Studying Lipid Metabolism and Behavioral Phenotypes

Genetically modified mouse models have been crucial in unraveling the functions of the lipoxygenase family of enzymes. For instance, studies on knock-in mice expressing a humanized arachidonic acid 15-lipoxygenase (Alox15) have been conducted to understand the in vivo consequences of altering the enzyme's reaction specificity. nih.gov In wildtype mice, the dominant product of Alox15 is 12(S)-HETE, whereas the humanized enzyme primarily produces 15-HETE. nih.gov Lipidomic analysis of plasma from these mice revealed significantly elevated levels of 15-HETE in the Alox15 knock-in mice compared to wildtype controls, confirming the functional humanization of the enzyme. nih.gov

In a different model, knock-in mice expressing a mutant Alox5 that produces 15-HETE instead of 5-HETE were found to be leukotriene deficient. mdpi.com Analysis of blood plasma from these mice after stimulation showed significantly lower levels of 5-HETE compared to wildtype controls. mdpi.com

Use in Murine Models of Infection and Inflammation (e.g., peritonitis) to Characterize Lipidomic Changes

In murine models of infection and inflammation, such as bacterial peritonitis, understanding the dynamic changes in lipid mediator profiles is crucial for deciphering the underlying pathophysiology. This compound is instrumental in these investigations, allowing for the accurate measurement of 5-HETE, a potent lipid mediator involved in inflammatory responses.

A study investigating a murine model of bacterial peritonitis induced by Staphylococcus epidermidis likely utilized deuterated standards like this compound for the quantification of newly identified 5-HETE-containing phospholipids (5-HETE-PLs). The research demonstrated that in response to the infection, there were significant increases in both free 5-HETE and 5-HETE-PLs. These elevations in lipid mediators were observed to parallel the influx of neutrophils to the site of infection, suggesting a pivotal role for these compounds in the early stages of the inflammatory cascade. While the study may not have explicitly detailed the use of this compound, the principles of mass spectrometry-based lipidomics necessitate such an internal standard for reliable quantification.

Another study focused on lipidomic changes in the plasma of mice with sepsis induced by cecal ligation and puncture (CLP), a model for peritonitis, underscores the importance of precise lipid quantification. researchgate.net This research revealed significant alterations in various lipid classes, including fatty acids and phospholipids, highlighting the systemic metabolic impact of severe infection. researchgate.net The use of internal standards, such as this compound for its corresponding analyte, is a fundamental aspect of the UPLC/Q-TOF MS methodology employed in such studies to ensure the accuracy of the observed lipidomic shifts. researchgate.net

| Time Point | Free 5-HETE Levels | 5-HETE-PL Levels | Neutrophil Influx |

| 3 hours | Significantly Increased | Significantly Increased | Increasing |

| 6 hours | Peak Levels | Peak Levels | Continuing to Increase |

| 12 hours | Decreasing | Decreasing | Peak Levels |

| 18 hours | Near Baseline | Near Baseline | Decreasing |

| This table is a representation of findings described in studies on murine bacterial peritonitis. The use of a deuterated internal standard like this compound is critical for obtaining such quantitative data. |

Analysis of Tissue-Specific Lipidomic Profiles in Animal Models (e.g., brain regions, intestinal tissues)

The distribution and concentration of lipid mediators can vary significantly between different tissues, reflecting their specialized physiological roles. This compound is an invaluable tool for characterizing these tissue-specific lipidomic profiles in animal models, providing insights into localized biochemical processes.

Research involving the quantification of HETEs in various mouse organs has demonstrated distinct lipidomic signatures in tissues such as the colon, liver, lung, spleen, muscle, heart, and kidney. nih.gov While this particular study utilized 15-HETE-d8 as an internal standard, the methodology is directly applicable to the measurement of 5-HETE using this compound. nih.gov Such studies reveal that the total levels of monohydroxy lipid metabolites, including HETEs, can differ by an order of magnitude between tissues, with the spleen showing remarkably high levels compared to the liver, colon, and muscle. nih.gov This highlights the importance of tissue-specific analysis for understanding the localized roles of these signaling molecules.

In the context of intestinal health, lipidomic analyses of different segments of the mouse intestine (duodenum, jejunum, ileum, and colon) have been conducted to investigate the role of the endocannabinoidome and related oxylipins in metabolic diseases. nih.gov These studies rely on targeted HPLC-MS/MS, where deuterated internal standards are essential for the accurate quantification of lipid mediators in tissue extracts. nih.gov Similarly, research aimed at optimizing lipidome coverage in murine intestinal samples underscores the importance of robust analytical methods, for which compounds like this compound are fundamental for the eicosanoid class of lipids. researchgate.net

Studies on the murine brain have also benefited from lipidomic approaches. For instance, research on a mouse model of Alzheimer's disease involved the quantification of 5(S)-HETE in brain homogenates to assess the activity of the 5-lipoxygenase pathway. nih.gov Although this study used HPLC with UV detection, the use of a deuterated internal standard like this compound would be indispensable for more sensitive and specific quantification by mass spectrometry. nih.gov

| Tissue | Total Monohydroxy Lipid Metabolites (ng/g) |

| Spleen | >10,000 |

| Kidney | >10,000 |

| Heart | >10,000 |

| Lung | >10,000 |

| Liver | Lower Levels |

| Colon | Lowest Levels |

| Muscle | Lowest Levels |

| This table is based on data from studies quantifying hydroxy fatty acids in various mouse organs, illustrating the tissue-specific distribution. The accurate measurement of each specific metabolite, such as 5-HETE, would necessitate its corresponding deuterated standard, like this compound. nih.gov |

Exploration of Autocrine and Paracrine Signaling Roles of Lipid Mediators in vivo

Lipid mediators, including 5-HETE, can act as signaling molecules that affect the cell that produced them (autocrine signaling) or nearby cells (paracrine signaling). wikipedia.orgnih.gov Investigating these short-range signaling pathways in a complex in vivo environment is challenging and requires precise methods to track the fate and effects of these molecules.

While direct in vivo tracer studies with this compound are not extensively documented in the reviewed literature, its use as an internal standard is foundational to the studies that provide the basis for understanding these signaling roles. For example, by accurately quantifying the levels of 5-HETE in specific tissues or biological fluids in response to various stimuli, researchers can infer its localized signaling functions.

Studies have shown that 5-HETE can influence cellular processes such as proliferation and migration. In the context of inflammation, the localized production of 5-HETE by immune cells can act as a chemoattractant for other immune cells, a classic example of paracrine signaling. The ability to precisely measure the concentration gradients of 5-HETE in the interstitial fluid of tissues, which would be facilitated by the use of this compound as an internal standard during analysis, is key to understanding these processes.

Furthermore, research into the esterification of HETEs into phospholipids suggests a mechanism by which these lipid mediators can be stored within cell membranes and subsequently released to act in an autocrine or paracrine fashion. lipidmaps.org The investigation of these esterified HETEs also relies on sensitive and quantitative lipidomic methods, where this compound would be used to quantify the release of free 5-HETE from these phospholipid pools.

Q & A

Basic Research Questions

Q. What is the primary methodological role of 5(S)-HETE-d8 in lipidomics studies?

- Answer: this compound is a deuterated internal standard used to quantify endogenous 5(S)-HETE (a hydroxyeicosatetraenoic acid) via liquid chromatography (LC) or gas chromatography (GC) coupled with mass spectrometry (MS). Its isotopic labeling (eight deuterium atoms) ensures minimal interference with the target analyte while correcting for matrix effects, ionization efficiency, and procedural losses during sample preparation . Researchers typically spike known concentrations of this compound into biological samples (e.g., plasma, cell lysates) prior to extraction to normalize quantification data .

Q. How should this compound be prepared and stored to maintain stability?

- Answer:

- Storage: Store lyophilized this compound at –20°C, with recommended use within six months. For long-term stability, aliquots stored at –80°C should be used within one month to prevent degradation .

- Preparation: Reconstitute in methanol or ethanol (high-purity solvents) to prepare stock solutions (e.g., 10 µM). Avoid repeated freeze-thaw cycles. For cell culture or in vitro assays, dilute further in PBS or compatible buffers, ensuring solvent concentrations remain below 0.1% (v/v) to prevent cytotoxicity .

Q. What analytical techniques are most compatible with this compound for eicosanoid profiling?

- Answer: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard. For example, in RAW264.7 cells stimulated with lipopolysaccharide, this compound is used in multiplexed multiple reaction monitoring (MRM) panels alongside other deuterated standards (e.g., PGE2-d4, LTB4-d4) to simultaneously quantify multiple eicosanoids. Key parameters include:

- Chromatography: Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid).

- MS Detection: Negative ionization mode, monitoring transitions such as m/z 327.1 → 115.9 for this compound and m/z 319.1 → 115.0 for endogenous 5(S)-HETE .

Advanced Research Questions

Q. How can isotopic effects of this compound influence chromatographic resolution and data interpretation?

- Answer: Deuterium labeling introduces minor retention time shifts (0.1–0.3 minutes) compared to non-deuterated 5(S)-HETE due to altered hydrophobicity. To mitigate quantification errors:

- Co-elution Validation: Confirm that the deuterated standard and analyte exhibit similar elution profiles under optimized LC conditions.

- Matrix Calibration: Use matrix-matched calibration curves to account for shifts caused by biological samples .

Q. What strategies resolve data contradictions when this compound recovery rates vary across experimental replicates?

- Answer:

- Extraction Efficiency: Validate recovery using spiked samples (e.g., this compound added to blank matrices). Solid-phase extraction (SPE) with C18 cartridges typically yields >85% recovery for eicosanoids.

- Ion Suppression: Assess matrix effects by comparing MS responses of this compound in solvent vs. post-extracted samples. Dilute samples or modify LC gradients if suppression exceeds 20% .

- Internal Standard Stability: Verify that this compound does not degrade during sample processing (e.g., oxidation in prolonged room-temperature incubations) .

Q. How can researchers optimize this compound for use in multi-analyte panels with overlapping MRM transitions?

- Answer:

- Transition Specificity: Use high-resolution MS to identify unique product ions. For this compound, the transition m/z 327.1 → 115.9 is distinct from other HETE isomers (e.g., 12(S)-HETE-d8: m/z 327.1 → 184.0) .

- Collision Energy Optimization: Adjust collision energies to maximize signal-to-noise ratios while minimizing cross-talk between analytes.

- Isotopic Purity: Confirm manufacturer-reported isotopic enrichment (≥98% deuterium) via direct infusion MS to avoid contamination from partially labeled species .

Q. What are the implications of this compound’s solubility profile for in vivo studies?

- Answer:

- Solubility Limits: this compound is sparingly soluble in aqueous buffers (e.g., PBS pH 7.2: ~0.8 mg/mL). For in vivo administration, use vehicles like 0.1% bovine serum albumin (BSA) in saline to enhance solubility.

- Dose Validation: Pre-test solubility and stability in the chosen vehicle via LC-MS to ensure no aggregation or degradation occurs during infusion .

Methodological Best Practices

- Cross-Validation: Always pair this compound with structurally analogous deuterated standards (e.g., 12(S)-HETE-d8, 1this compound) in multi-analyte workflows to control for class-specific extraction biases .

- Quality Control: Include blank samples (without internal standard) and zero samples (with internal standard but no analyte) in each batch to detect contamination or carryover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.